molecular formula C4H8FNOS B13274340 4-Fluoro-3-hydroxybutanethioamide

4-Fluoro-3-hydroxybutanethioamide

Cat. No.: B13274340
M. Wt: 137.18 g/mol
InChI Key: IWRYHDNREWRARG-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-hydroxybutanethioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-Fluoro-3-hydroxybutanethioamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Studied for its potential as a bioactive molecule in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development due to its enhanced stability and bioavailability.

    Industry: Utilized in the production of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 4-Fluoro-3-hydroxybutanethioamide involves its interaction with specific molecular targets. The fluorine atom can alter the compound’s electronic properties, affecting its binding affinity and reactivity. This can lead to the inhibition of enzymes or modification of proteins, impacting various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-hydroxybutanethioamide is unique due to its specific structure, which combines a fluorine atom with a hydroxybutanethioamide backbone. This combination imparts unique reactivity and stability, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C4H8FNOS

Molecular Weight

137.18 g/mol

IUPAC Name

4-fluoro-3-hydroxybutanethioamide

InChI

InChI=1S/C4H8FNOS/c5-2-3(7)1-4(6)8/h3,7H,1-2H2,(H2,6,8)

InChI Key

IWRYHDNREWRARG-UHFFFAOYSA-N

Canonical SMILES

C(C(CF)O)C(=S)N

Origin of Product

United States

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